Lonicerin

Übersicht

Beschreibung

Lonicerin ist eine bioaktive Flavonoidverbindung, die in Pflanzen der Art Lonicera japonica und anderen Geißblattpflanzen vorkommt. Es zeigt signifikante entzündungshemmende und antioxidative Wirkungen und wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht, darunter diabetische Wunden und Colitis ulcerosa .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus Geißblattpflanzen durch eine Reihe von Extraktions- und Reinigungsprozessen isoliert werden. Die primäre Methode beinhaltet die Verwendung von Lösungsmitteln, um die Flavonoide aus dem Pflanzenmaterial zu extrahieren, gefolgt von Säulenchromatographie zur Reinigung von this compound .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Extraktion aus Lonicera japonica. Der Prozess umfasst das Trocknen des Pflanzenmaterials, die Extraktion mit Lösungsmitteln und die Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung verwendet, um die Chemie und Reaktionen von Flavonoiden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Autophagie und Apoptose.

Medizin: Es hat sich gezeigt, dass es die Wundheilung bei diabetischen Ratten fördert, indem es die Blutgefäßregeneration fördert und Entzündungen reduziert.

Industrie: Verwendung bei der Entwicklung von natürlichen Antioxidantien und entzündungshemmenden Produkten.

Wirkmechanismus

Lonicerin entfaltet seine Wirkungen durch mehrere molekulare Mechanismen:

Inaktivierung des NLRP3-Inflammasoms: Hemmt das NLRP3-Inflammasom, reduziert Entzündungen und Immunantworten.

Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress, schützt die Zellen vor Schäden.

Wirkmechanismus

Target of Action

Lonicerin, a bioactive compound found in plants of the Lonicera japonica species and other honeysuckle plants , primarily targets Sirtuin 1 (Sirt1) and Enhancer of Zeste Homolog 2 (EZH2) . Sirt1 is a protein that plays a crucial role in cellular health by regulating several cellular processes like aging, inflammation, and stress resistance . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .

Mode of Action

This compound interacts with its targets to induce beneficial changes in the cell. It promotes autophagy in cells by upregulating Sirt1 expression . Autophagy is a cellular process that removes unnecessary or dysfunctional components, allowing orderly degradation and recycling of cellular components. By enhancing autophagy, this compound helps mitigate inflammation and oxidative stress, promoting cell survival . Furthermore, this compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the Sirt1-autophagy axis . By upregulating Sirt1, it promotes autophagy, which in turn helps in mitigating inflammation and oxidative stress . It also impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of immune responses. By inhibiting this pathway, this compound demonstrates potent anti-inflammatory effects .

Result of Action

This compound exhibits anti-inflammatory and antioxidant activities . It has been found to alleviate ulcerative colitis by enhancing autophagy . In a diabetic rat model, administration of this compound significantly promoted wound healing . It also demonstrated potent anti-inflammatory activities in a rat model of ulcerative colitis .

Biochemische Analyse

Biochemical Properties

Lonicerin interacts with several biomolecules, playing a crucial role in biochemical reactions. It has been found to alleviate cell apoptosis and enhance cell viability, migration, and angiogenesis in TBHP-treated human umbilical vein endothelial cells (HUVECs) . It also upregulates Sirt1 expression, promoting autophagy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of wound healing in diabetic rats, it enhances blood vessel regeneration through Sirt1-mediated autophagy . It also alleviates inflammation and apoptosis in lipopolysaccharide-induced acute lung injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes autophagy in TBHP-treated HUVECs by upregulating Sirt1 expression, exerting its anti-apoptotic effect through the Sirt1-autophagy axis . In lipopolysaccharide-induced acute lung inflammation and injury in mice, this compound controls the condition by impacting immunity, oxidative stress, and cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound promotes wound healing in diabetic rats and prevents inflammation and apoptosis in lipopolysaccharide-induced acute lung injury

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on ulcerative colitis in rats, it was found that pretreatment with flavonoids (including this compound) at doses of 25–100 mg/kg substantially attenuated TBNS-induced ulcerative colitis .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Lonicera japonica Flos under different salt stress, phenylpropanoid pathway, monoterpenoid biosynthesis, glycolysis, TCA cycle, and alkaloid biosynthesis were found to be disturbed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lonicerin can be isolated from honeysuckle plants through a series of extraction and purification processes. The primary method involves the use of solvents to extract the flavonoids from the plant material, followed by column chromatography to purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Lonicera japonica. The process includes drying the plant material, solvent extraction, and purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lonicerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf der Flavonoidstruktur auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von Chinonen führen, während Reduktion verschiedene hydroxylierte Derivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die ihm die Interaktion mit verschiedenen molekularen Zielstrukturen wie Sirt1 und dem NLRP3-Inflammasom ermöglicht, wodurch es bei Erkrankungen wie diabetischen Wunden und Colitis ulcerosa eindeutige therapeutische Vorteile bietet .

Eigenschaften

IUPAC Name |

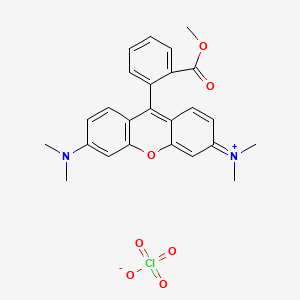

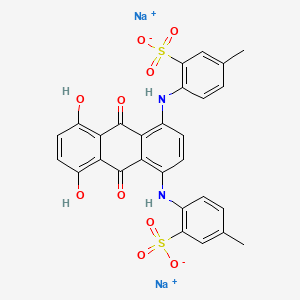

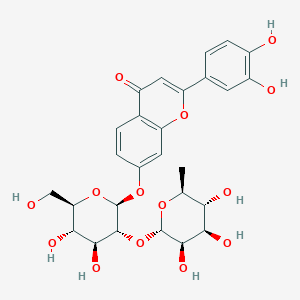

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPXMGVUDNKLV-KMFFXDMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180389 | |

| Record name | Veronicastroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scolymoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25694-72-8 | |

| Record name | Lonicerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veronicastroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERONICASTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scolymoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.